molecular formula C14H11BrN4O2S B5516657 4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL

Cat. No.: B5516657
M. Wt: 379.23 g/mol
InChI Key: XAWYALGIVNBVKS-LZYBPNLTSA-N
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Description

4-((5-BROMO-2-METHOXYBENZYLIDENE)AMINO)-5-(2-FURYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a useful research compound. Its molecular formula is C14H11BrN4O2S and its molecular weight is 379.23 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol is 377.97861 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Evaluation

Research has explored the synthesis of triazole derivatives and their evaluation for anticancer activities. For instance, Bekircan et al. (2008) synthesized new triazole derivatives and screened them for anticancer activity against a panel of 60 cell lines derived from nine cancer types. The study demonstrates the potential of triazole derivatives in cancer treatment, highlighting their synthesis process and efficacy against various cancer cell lines (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Antimicrobial Activities

Another area of research is the investigation of triazole derivatives for antimicrobial properties. Bektaş et al. (2010) synthesized novel triazole derivatives and tested their antimicrobial activities against different microorganisms. Some compounds exhibited good to moderate activities, indicating the potential of triazole derivatives as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Antitumor Activity of Azomethine Derivative of Triazole

Ghammamy and Sedaghat (2013) synthesized an azomethine derivative of triazole and evaluated its antitumor activity. This research underscores the significance of triazole derivatives in developing potential antitumor agents (Ghammamy & Sedaghat, 2013).

Photochemical and Photophysical Properties

Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine compounds substituted with triazole derivatives and investigated their photochemical and photophysical properties. These properties are crucial for applications in photodynamic therapy, a treatment method for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Chemical Reactivity and Biological Evaluation

Pillai et al. (2019) conducted a study on Schiff bases containing triazole rings, analyzing their chemical reactivity, molecular dynamics simulations, and biological evaluation. This research provides insights into the antioxidant and α-glucosidase inhibitory activities of triazole derivatives, highlighting their potential as bioactive compounds (Pillai et al., 2019).

Properties

IUPAC Name

4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(furan-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O2S/c1-20-11-5-4-10(15)7-9(11)8-16-19-13(17-18-14(19)22)12-3-2-6-21-12/h2-8H,1H3,(H,18,22)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAWYALGIVNBVKS-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=NN2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=N/N2C(=NNC2=S)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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